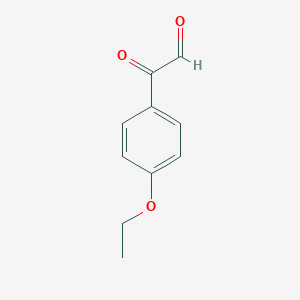

(4-Ethoxy-phenyl)-oxo-acetaldehyde

Beschreibung

Significance of Oxoaldehydes and Aryl Glyoxals in Organic Chemistry

Oxoaldehydes, which contain both an aldehyde and a ketone functional group, and their subset, aryl glyoxals, are of paramount importance in organic chemistry. mdpi.com Their dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of numerous organic molecules. mdpi.com Aryl glyoxals, in particular, are extensively used in the synthesis of five- and six-membered heterocyclic rings, which form the core structures of many natural products and pharmacologically active compounds. mdpi.com The strategic placement of the two carbonyl groups enables their participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient and atom-economical approach to molecular diversity. mdpi.com

Evolution of Research on Acetaldehyde (B116499) Derivatives and Related α-Keto Aldehydes

The study of aldehydes dates back to the 18th century, with the first synthesis of acetaldehyde, the simplest aldehyde after formaldehyde, being a key milestone. researchgate.net The name "aldehyde" itself, a contraction of "alcohol dehydrogenatus," reflects its origin from the dehydrogenation of alcohols. researchgate.net Early research focused on the fundamental reactivity of the aldehyde group, including its propensity for oxidation to carboxylic acids and its participation in condensation reactions. mdpi.comsigmaaldrich.com

The exploration of acetaldehyde derivatives and, more broadly, α-keto aldehydes, has evolved significantly over time. Initial studies laid the groundwork for understanding the unique reactivity of the α-keto aldehyde moiety. The development of new synthetic methodologies throughout the 20th and 21st centuries has greatly expanded the toolkit available to chemists for the preparation and utilization of these compounds. mdpi.comrsc.org Research has progressed from simple condensation reactions to complex, stereoselective transformations and the use of these compounds in the total synthesis of natural products. researchgate.net The investigation into α-keto aldehydes continues to be an active area of research, with a focus on developing greener and more efficient synthetic methods.

Interactive Data Table: Properties of (4-Ethoxy-phenyl)-oxo-acetaldehyde

| Property | Value |

| CAS Number | 14333-52-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Not specified in available data |

| Purity | Typically available in high purity, e.g., 95% |

| MDL Number | MFCD08448031 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUGUISSXSSEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322170 | |

| Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14333-52-9 | |

| Record name | 14333-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Ethoxy Phenyl Oxo Acetaldehyde

Nucleophilic Addition Reactions at the Carbonyl Centers

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. openstax.orgstudy.com The process involves the attack of an electron-rich nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.melibretexts.orgopenstax.org This intermediate is then typically protonated to yield an alcohol. fiveable.meucalgary.calibretexts.org

While aldehydes are typically more reactive than ketones, 2-oxoaldehydes such as (4-Ethoxy-phenyl)-oxo-acetaldehyde exhibit a peculiar and unique reactivity profile with certain organometallic reagents. nih.gov Research has shown that the aldehyde group in these compounds is surprisingly reluctant to react with highly basic and nucleophilic Grignard reagents. nih.gov This is contrary to the expected behavior where Grignard reagents readily add to aldehydes to form secondary alcohols. nih.gov

However, the aldehyde function shows reactivity with softer organometallic reagents like organocuprates. Under anaerobic conditions, organocuprates undergo a chemimpex.comsmolecule.com addition reaction specifically at the aldehyde carbonyl, yielding α-hydroxy ketones after workup. nih.gov This selective reactivity highlights the nuanced electronic and steric effects imparted by the adjacent α-keto group, which modulates the typical reactivity of the aldehyde. nih.gov In the presence of air, the reaction with organocuprates can lead to an oxidative cross-coupling, resulting in the formation of 1,2-diones. nih.gov

| Organometallic Reagent | Observed Reactivity with 2-Oxoaldehyde | Typical Product |

|---|---|---|

| Grignard Reagent (RMgX) | Unreactive / Reluctant | No Reaction |

| Organocuprate (R₂CuLi) - Anaerobic | Selective chemimpex.comsmolecule.com Addition to Aldehyde | α-Hydroxy Ketone |

| Organocuprate (R₂CuLi) - Aerobic | Oxidative Cross-Coupling | 1,2-Dione |

Aldol (B89426) and related condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. ncert.nic.inmagritek.com These reactions typically require an aldehyde or ketone with at least one acidic α-hydrogen. ncert.nic.in In a base-catalyzed aldol reaction, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. azom.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. azom.comthermofisher.com

This compound can participate in crossed-aldol condensations. smolecule.com In such a reaction, it would serve as the electrophilic partner, as it lacks α-hydrogens and cannot form an enolate itself. It can react with an enolizable ketone, such as acetone, in the presence of a base. The enolate of acetone would attack one of the carbonyl groups of this compound, likely the more reactive aldehyde, to form a β-hydroxy ketone adduct. ncert.nic.in This adduct can then readily dehydrate to form an α,β-unsaturated carbonyl compound, which is the final aldol condensation product. ncert.nic.in

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Source) | Catalyst | Primary Product Type |

|---|---|---|---|

| This compound | Acetone | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Grignard reagents are strong nucleophiles and strong bases that readily react with most aldehydes and ketones. reddit.commasterorganicchemistry.com The typical reaction involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the carbonyl carbon. libretexts.orgquora.com Addition to an aldehyde typically yields a secondary alcohol upon acidic workup. libretexts.org

However, as noted previously, 2-oxoaldehydes like this compound display an unusual lack of reactivity towards Grignard reagents at the aldehyde position. nih.gov This anomalous behavior sets them apart from simple aldehydes and α,β-unsaturated aldehydes, which readily undergo 1,2-addition with Grignard reagents. nih.gov The presence of the adjacent keto group appears to deactivate the aldehyde group towards these powerful organometallic nucleophiles, a phenomenon that is a subject of ongoing study. nih.gov Therefore, the expected formation of a secondary alcohol via Grignard addition to the aldehyde of this compound does not proceed as it would with a typical aldehyde.

Formation of Functionalized Heterocyclic Compounds and Derivatives

The dicarbonyl structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. chemimpex.com These reactions often involve condensation with binucleophilic reagents, where both carbonyl groups participate in the formation of a new ring system.

Oxazolones are five-membered heterocyclic compounds with a range of applications in organic synthesis. nih.govsphinxsai.com A common method for their preparation is the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base such as sodium acetate. nih.govcrpsonline.comrfppl.co.in

In this synthesis, this compound can serve as the aldehyde component. The reaction proceeds through the formation of an azlactone, or oxazolone ring. rfppl.co.in The aldehyde group of this compound would react with the active methylene (B1212753) group of the N-acylglycine, leading to a 4-substituted oxazolone derivative after cyclization and dehydration. jddtonline.info These oxazolones are themselves useful intermediates for synthesizing amino acids and other bioactive molecules. sphinxsai.com

| Aldehyde Component | N-Acylglycine Component | Reagents | Product Class |

|---|---|---|---|

| This compound | Benzoyl Glycine (Hippuric Acid) | Acetic Anhydride, Sodium Acetate | 4-((4-Ethoxyphenyl)(oxo)methylidene)-2-phenyloxazol-5(4H)-one |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a core α,β-unsaturated ketone structure. atlantis-press.comnih.gov They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. nih.govusd.ac.id

This compound can function as the aldehyde precursor in a Claisen-Schmidt condensation. For instance, its reaction with an acetophenone derivative in the presence of an aqueous alkaline solution (like NaOH or KOH) would yield a chalcone-like molecule. nih.govusd.ac.id The enolate of the ketone would attack the more reactive aldehyde carbonyl of this compound, followed by dehydration to yield the characteristic α,β-unsaturated dicarbonyl system. The resulting highly conjugated products are often colored and serve as versatile starting materials for other reactions. nih.gov

| Aldehyde Component | Ketone Component | Catalyst | Product Class |

|---|---|---|---|

| This compound | Acetophenone | Base (e.g., NaOH) | 1-(4-Ethoxyphenyl)-4-phenylbut-3-ene-1,2-dione |

Formation of Imine and Hydrazone Derivatives

The carbonyl groups of this compound readily undergo condensation reactions with primary amines and hydrazines to form the corresponding imine (Schiff base) and hydrazone derivatives. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov

The general mechanism for imine formation involves the initial nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by proton transfer and subsequent dehydration to yield the imine. researchgate.net The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. nih.gov

Similarly, hydrazones are formed by the reaction of this compound with hydrazine or its derivatives. acs.org These reactions are fundamental in preparing intermediates for various cyclization reactions to form heterocyclic compounds like pyrazoles. Hydrazone derivatives of aldehydes and ketones are often stable, crystalline solids, which can be useful for characterization purposes. researchgate.net

A representative reaction for the formation of a hydrazone from an aldehyde and phenylhydrazine is depicted below:

CH₃CHO + C₆H₅NHNH₂ → CH₃CH=NNHC₆H₅ + H₂O scielo.org.mx

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Conditions |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, controlled pH |

| This compound | Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Hydrazone | Acid catalysis |

Cyclization Reactions for Pyrans and Pyrazoles

This compound serves as a versatile precursor for the synthesis of pyran and pyrazole ring systems through various cyclization strategies.

Pyran Derivatives:

The 1,3-dicarbonyl moiety within this compound makes it a suitable candidate for the synthesis of pyran derivatives. One common approach is the Knoevenagel condensation with an active methylene compound, followed by an electrocyclization reaction. mdpi.com For instance, the reaction with malononitrile in the presence of a catalyst can lead to the formation of 2-amino-4H-pyran derivatives. The generally accepted mechanism for this type of reaction involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Base (e.g., piperidine, sodium alginate) | 2-Amino-3-cyano-4H-pyran derivative |

| This compound | Other active methylene compounds | Various catalysts | Substituted 4H-pyrans |

Pyrazole Derivatives:

The synthesis of pyrazoles from this compound typically proceeds through an intermediate hydrazone. The Vilsmeier-Haack reaction is a powerful method for the synthesis of 4-formylpyrazoles from hydrazones. researchgate.net This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The hydrazone undergoes cyclization and formylation to yield the pyrazole-4-carbaldehyde derivative. nih.gov

The general scheme for this transformation is the conversion of the ketone (or in this case, the keto-aldehyde) to its hydrazone, followed by the Vilsmeier-Haack cyclization. For example, substituted acetophenones can be condensed with hydrazides to form hydrazones, which are then cyclized using the Vilsmeier-Haack reagent to give pyrazole-4-carbaldehydes. rsc.org

| Starting Material | Reagents | Product |

| Hydrazone of this compound | Vilsmeier-Haack Reagent (POCl₃/DMF) | 3-(4-Ethoxyphenyl)-1-substituted-1H-pyrazole-4-carbaldehyde |

Formation of Naphthyridine Derivatives

This compound can be utilized in the synthesis of naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological activities. A key synthetic route to naphthyridines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound. nih.govconnectjournals.com

In this context, this compound can act as the active methylene component. The reaction with a 2-aminopyridine-3-carbaldehyde, for instance, in the presence of a catalyst, would lead to the formation of a substituted 1,8-naphthyridine. tsijournals.com The reaction is typically catalyzed by acids or bases and can also be performed under solvent-free conditions or with the assistance of microwave irradiation to improve reaction times and yields. connectjournals.comtsijournals.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Aminopyridine-3-carbaldehyde | This compound | Friedländer Annulation | Substituted 1,8-Naphthyridine |

Oxidation and Reduction Reactions

The presence of both an aldehyde and a ketone functional group in this compound allows for selective oxidation and reduction reactions.

Oxidation:

Aldehydes are more readily oxidized than ketones. The aldehyde group in this compound can be selectively oxidized to a carboxylic acid using mild oxidizing agents. libretexts.org An efficient method for the oxidation of electron-rich aromatic aldehydes to their corresponding carboxylic acids involves the use of hydrogen peroxide in a basic aqueous solution. researchgate.net Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the oxidation of the aldehyde and potentially cleavage of the carbon-carbon bond adjacent to the ketone under harsh conditions. youtube.com

Reduction:

The reduction of this compound can target either the aldehyde, the ketone, or both carbonyl groups, depending on the reducing agent and reaction conditions. The aldehyde group is generally more reactive towards reduction than the ketone. researchgate.net Chemoselective reduction of the aldehyde in the presence of a ketone can be achieved using specific reagents. For example, sodium borohydride in the presence of sodium carbonate in water at room temperature has been shown to selectively reduce the aldehyde group in ketoaldehydes to the corresponding ketoalcohol. researchgate.net Other systems, such as decaborane, have also been used for the chemoselective reduction of aldehydes over ketones. researchgate.net

More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the aldehyde and the ketone to the corresponding diol. Catalytic hydrogenation can also be employed for the reduction of both carbonyl groups. tandfonline.com

| Reaction Type | Reagent | Selective Target | Product |

| Oxidation | Hydrogen Peroxide (basic) | Aldehyde | (4-Ethoxy-phenyl)-oxo-acetic acid |

| Reduction | Sodium Borohydride/Sodium Carbonate | Aldehyde | 1-(4-Ethoxyphenyl)-1-oxopropane-2-ol |

| Reduction | Lithium Aluminum Hydride | Both carbonyls | 1-(4-Ethoxyphenyl)propane-1,2-diol |

Mechanistic Studies of Complex Reactions Involving this compound

The Vilsmeier-Haack reaction for the synthesis of pyrazoles from hydrazones is a complex, multi-step process. The mechanism involves the in-situ formation of the Vilsmeier reagent, an electrophilic species, from phosphorus oxychloride and DMF. organic-chemistry.org The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by a series of intramolecular cyclization and elimination steps, ultimately leading to the formylated pyrazole ring. The exact mechanism can be intricate and may involve intermediates such as bis-iminium salts. nih.govthieme-connect.com

A plausible mechanistic pathway for the Vilsmeier-Haack formylation of a hydrazone to a pyrazole involves the following key steps:

Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF.

Nucleophilic attack of the hydrazone on the Vilsmeier reagent.

Intramolecular cyclization.

Elimination of dimethylamine.

Hydrolysis of the resulting iminium salt to afford the final 4-formylpyrazole. nih.gov

Understanding the mechanisms of such complex reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to valuable heterocyclic compounds derived from this compound.

Computational Chemistry and Spectroscopic Investigations of 4 Ethoxy Phenyl Oxo Acetaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. In this study, DFT calculations were employed to elucidate various aspects of (4-Ethoxy-phenyl)-oxo-acetaldehyde.

The initial step in the computational analysis involved the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy conformation. The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties.

Conformational analysis was also performed to explore the different spatial arrangements of the atoms resulting from rotation around single bonds. By identifying the various stable conformers and their relative energies, a deeper insight into the molecule's flexibility and preferred shapes under different conditions can be obtained.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O (keto) | 1.215 | C-C=O | 120.5 |

| C=O (aldehyde) | 1.210 | O=C-H | 122.1 |

| C-C (phenyl) | 1.390 - 1.405 | C-C-C | 119.5 - 120.5 |

| C-O (ether) | 1.365 | C-O-C | 118.2 |

| O-C (ethyl) | 1.430 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is primarily localized on the ethoxy-phenyl group, indicating this region is prone to electrophilic attack. The LUMO is distributed over the oxo-acetaldehyde moiety, suggesting this area is susceptible to nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -2.31 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule by describing the bonding in terms of localized orbitals. wisc.eduusc.edujuniperpublishers.com This method allows for the investigation of charge transfer and intramolecular interactions, offering insights into the stability arising from hyperconjugative interactions. juniperpublishers.com

Table 3: NBO Analysis - Selected Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of ethoxy | σ*(C-C) of phenyl | 5.2 |

| LP(O) of keto | π*(C=O) of aldehyde | 2.8 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map shows negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ethoxy groups, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) are observed around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity index (ω).

Table 4: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 2.31 |

| Chemical Potential (μ) | -4.425 |

| Hardness (η) | 2.115 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the supramolecular structure and properties of materials. While this compound does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen atoms.

The analysis of non-covalent interactions is essential for understanding how molecules of this compound interact with each other and with other molecules in various environments. These interactions are particularly important in the solid state and in biological systems.

Molecular Dynamics (MD) Simulations

The solvent environment plays a crucial role in the stability and behavior of the solute molecule. In polar solvents like water or ethanol (B145695), the carbonyl groups of the oxo-acetaldehyde moiety would be expected to form hydrogen bonds with solvent molecules. These interactions would stabilize the solute and influence its conformational preferences. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). Although specific experimental NMR data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the aldehyde.

Ethoxy Group: The ethoxy group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The methyl protons would appear at approximately 1.4 ppm, while the methylene protons, being attached to an oxygen atom, would be deshielded and appear further downfield, around 4.1 ppm.

Aromatic Protons: The para-substituted aromatic ring would likely show two doublets. The protons ortho to the ethoxy group would be shielded and appear around 7.0 ppm, while the protons ortho to the oxo-acetaldehyde group would be deshielded and appear around 8.0 ppm.

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent carbonyl group and would appear as a singlet far downfield, typically in the range of 9.5-10.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Ethoxy Group: The methyl carbon would appear at approximately 15 ppm, and the methylene carbon at around 64 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the region of 115-165 ppm. The carbon attached to the ethoxy group would be shielded (around 163 ppm), while the carbon attached to the oxo-acetaldehyde group would be deshielded (around 132 ppm). The other aromatic carbons would appear at approximately 115 ppm and 132 ppm.

Carbonyl Carbons: The two carbonyl carbons of the oxo-acetaldehyde moiety would be highly deshielded. The ketone carbonyl carbon is expected to appear around 190 ppm, and the aldehyde carbonyl carbon would be even further downfield, potentially around 195 ppm.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethoxy) | ~1.4 | Triplet |

| -CH₂- (ethoxy) | ~4.1 | Quartet |

| Ar-H (ortho to -OCH₂CH₃) | ~7.0 | Doublet |

| Ar-H (ortho to -C(O)CHO) | ~8.0 | Doublet |

| -CHO (aldehyde) | ~9.7 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| -CH₃ (ethoxy) | ~15 | |

| -CH₂- (ethoxy) | ~64 | |

| Ar-C (ortho to -OCH₂CH₃) | ~115 | |

| Ar-C (ipso to -OCH₂CH₃) | ~163 | |

| Ar-C (ortho to -C(O)CHO) | ~132 | |

| Ar-C (ipso to -C(O)CHO) | ~132 | |

| -C=O (ketone) | ~190 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its constituent functional groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy group would be observed as stronger bands just below 3000 cm⁻¹.

C=O Stretching: The most prominent feature would be the strong absorption bands from the two carbonyl groups. The ketone and aldehyde C=O stretching vibrations would likely appear as two distinct, strong peaks in the region of 1680-1720 cm⁻¹. The exact positions can be influenced by conjugation with the aromatic ring and potential Fermi resonance.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group would result in strong bands in the 1250-1050 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations would appear in the 800-900 cm⁻¹ region, and their pattern can be indicative of the para-substitution of the benzene (B151609) ring.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring would give a strong and characteristic Raman band. Aromatic C=C stretching vibrations would also be prominent.

C=O Stretching: The carbonyl stretching vibrations would also be visible in the Raman spectrum, although their intensities might differ from the IR spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observable.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Aldehyde C-H Stretch | 2850-2750 | Medium | Medium |

| C=O Stretch (Ketone & Aldehyde) | 1720-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470-1370 | Medium | Medium |

| Aromatic C-O Stretch | 1260-1200 | Strong | Medium |

| Aliphatic C-O Stretch | 1150-1050 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.

π → π Transitions:* The conjugated system, which includes the phenyl ring and the two carbonyl groups, would give rise to intense π → π* transitions. These are typically observed at shorter wavelengths (higher energy). One would expect a strong absorption band, likely below 250 nm, corresponding to the π → π* transition of the benzene ring (E-band). A second, less intense band (B-band), characteristic of the benzoyl chromophore, would be expected at a longer wavelength, likely in the 250-300 nm range. The ethoxy group, being an auxochrome, would likely cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted phenylglyoxal.

n → π Transitions:* The carbonyl groups also possess non-bonding electrons (n-electrons) which can be excited to an anti-bonding π* orbital. These n → π* transitions are symmetry-forbidden and therefore result in weak absorption bands at longer wavelengths (lower energy), typically above 300 nm. The presence of two carbonyl groups might lead to a complex absorption profile in this region.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E-band) | ~220-250 | High |

| π → π* (B-band) | ~260-290 | Moderate |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the weaker bonds and the formation of stable ions.

Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Cleavage between the two carbonyl groups could lead to the formation of a 4-ethoxyphenylcarbonyl cation and a formyl radical. Alternatively, cleavage of the aldehyde C-H bond could result in an [M-1]⁺ ion.

Loss of the Ethoxy Group: Fragmentation could also involve the ethoxy group. Loss of an ethyl radical would result in an [M-29]⁺ ion. Loss of an ethoxy radical would lead to an [M-45]⁺ ion.

Cleavage of the Acetaldehyde (B116499) Moiety: The entire oxo-acetaldehyde side chain could be cleaved, leading to the formation of a 4-ethoxyphenyl cation.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring could also occur, leading to smaller characteristic ions.

Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₀O₃]⁺ | 178 |

| [M-H]⁺ | [C₁₀H₉O₃]⁺ | 177 |

| [M-CHO]⁺ | [C₉H₉O₂]⁺ | 149 |

| [M-C₂H₅]⁺ | [C₈H₅O₃]⁺ | 149 |

| [M-OC₂H₅]⁺ | [C₈H₅O₂]⁺ | 133 |

| [C₇H₇O]⁺ | 4-ethoxyphenyl cation | 121 |

Biological and Pharmacological Research Perspectives on 4 Ethoxy Phenyl Oxo Acetaldehyde and Its Derivatives

Role as Pharmaceutical Intermediates and Lead Compounds

(4-Ethoxy-phenyl)-oxo-acetaldehyde, particularly in its hydrate (B1144303) form, is a significant compound in the fields of organic synthesis and pharmaceutical research. chemimpex.com It functions as a crucial intermediate, essentially a building block, for creating more complex molecules with potential therapeutic value. chemimpex.com Its stability and reactivity make it an ideal starting material for generating a wide variety of derivatives, which is a key process in the development of new pharmaceuticals. chemimpex.com The presence of the ethoxy group can influence the reactivity and selectivity of chemical transformations, while also potentially improving properties like solubility and bioavailability in drug formulations. chemimpex.com Notably, it serves as an intermediate in the synthesis of compounds explored for anti-inflammatory and analgesic properties. chemimpex.com

Enzyme Inhibition Studies and Modulation of Metabolic Pathways

The this compound scaffold and its derivatives are subjects of biochemical research, including studies on enzyme inhibition and the modulation of metabolic pathways. chemimpex.com Derivatives have been shown to target specific enzymes, interrupting biological processes crucial for pathogens or disease progression.

Key research findings include:

Laccase Inhibition: A derivative of perillaldehyde (B36042), compound 3b, demonstrated potent inhibitory activity against the enzyme laccase (IC₅₀ = 4.87 μM), suggesting this as a primary mechanism for its antifungal action against Monilinia fructicola. nih.gov

Protease Inhibition: In the search for anti-malarial agents, carvacrol (B1668589) derivatives were identified through docking studies and biochemical analyses to inhibit the Plasmodium falciparum falcipain-2 (PfFP-2) protease. nih.gov

Dehydrogenase Inhibition: Certain aromatic carboxamide derivatives have shown good inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain, indicating their potential as fungicides. researchgate.net

Demethylase Inhibition: 1,3,4-oxadiazole (B1194373) derivatives have been found to target lanosterol-14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis, explaining their antifungal effects. mdpi.com

Table 1: Enzyme Inhibition by Derivatives

| Derivative Class | Target Enzyme | Biological Implication | Source |

|---|---|---|---|

| Perillaldehyde Derivatives | Laccase | Antifungal | nih.gov |

| Carvacrol Derivatives | Falcipain-2 (PfFP-2) Protease | Anti-malarial | nih.gov |

| Aromatic Carboxamides | Succinate Dehydrogenase (SDH) | Antifungal | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Lanosterol-14α-demethylase | Antifungal | mdpi.com |

Investigation of Antimicrobial and Antifungal Activities of Derivatives

A significant area of research has been the development of derivatives with activity against microbial and fungal pathogens, some of which pose threats to agriculture and human health. The lipophilic nature of aldehyde-containing essential oils allows them to disrupt the outer cell membrane of bacteria. nih.gov

Antifungal Activity:

Perillaldehyde hydrazide derivatives have shown remarkable antifungal activity. nih.gov Specifically, compound 3b was highly effective against Monilinia fructicola, the fungus causing brown rot, with an EC₅₀ value of 0.142 mg/L, outperforming commercial fungicides like bixafen (B1247100) and carbendazim. nih.gov

Novel 1,2,4-oxadiazole (B8745197) derivatives also exhibit potent antifungal properties. researchgate.netmdpi.com Compound F15 was particularly effective against Sclerotinia sclerotiorum with an EC₅₀ of 2.9 μg/mL. mdpi.com Other derivatives showed significant activity against Botrytis cinerea and Alternaria solani. researchgate.net

1,3,4-oxadiazole derivatives containing a nitro substituent have demonstrated strong antifungal activity against various Candida strains. mdpi.com

Antimicrobial Activity:

Chalcone (B49325) derivatives have been evaluated for their antibacterial effects. nih.gov The introduction of electron-withdrawing groups, such as chloro groups, on the phenyl ring was found to enhance antibacterial action against pathogens like S. aureus. nih.gov

Derivatives incorporating a 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity, including against tuberculostatic-resistant strains and other bacteria like C. tetani and E. coli. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Derivatives

| Derivative Class | Pathogen | Activity Noted | Source |

|---|---|---|---|

| Perillaldehyde Hydrazides | Monilinia fructicola | EC₅₀ = 0.142 mg/L | nih.gov |

| 1,2,4-Oxadiazole Amides | Sclerotinia sclerotiorum | EC₅₀ = 2.9 μg/mL | mdpi.com |

| Chalcone Derivatives | S. aureus | Potent antibacterial activity | nih.gov |

Research into Anti-inflammatory and Analgesic Effects of Derivatives

The core structure of this compound is a known intermediate for synthesizing compounds with anti-inflammatory and analgesic potential. chemimpex.com Research into related flavonoid and chromone (B188151) structures has elucidated specific mechanisms for these effects.

A series of novel 2-phenyl-4H-chromen-4-one derivatives were designed and synthesized based on the flavonoid moiety, which is known for its anti-inflammatory properties. nih.gov In vitro and in vivo studies revealed that the most promising of these compounds suppressed lipopolysaccharide (LPS)-induced inflammatory responses. nih.govresearchgate.net The mechanism of action involves the inhibition of the TLR4/MAPK signaling pathway. nih.govresearchgate.net This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net

Studies on Anticancer Activity of Derivatives

Derivatives based on scaffolds related to this compound have been investigated as potential anticancer agents, with a particular focus on overcoming multidrug resistance (MDR). MDR is a major challenge in cancer therapy where cancer cells become resistant to a variety of chemotherapy drugs. nih.gov

Researchers have identified a 4H-chromene system that can preferentially kill MDR cancer cells. nih.gov Through detailed structure-activity relationship (SAR) studies, new lead compounds were developed with improved potency. nih.gov These compounds have shown promise in selectively targeting various MDR cancer cell lines that have acquired resistance through different mechanisms, suggesting a potential strategy for managing MDR in cancer treatment. nih.gov

Antiviral and Other Pharmacological Activities of Related Compounds

The pharmacological investigation of related structures has extended beyond antibacterial and anticancer applications to include antiviral and other specialized activities.

Antiviral Activity:

Chalcones, which share structural similarities, have been explored for antiviral properties. nih.gov One of the first chalcones identified to exclusively inactivate rhinovirus was Ro 09-0410 (4′-ethoxy-2′-hydroxy-4,6′-dimethoxy-chalcone). nih.gov More recently, computational studies have screened chalcone derivative libraries to identify inhibitors of the 3CLPro enzyme, a key target for interrupting coronavirus replication. nih.gov

Derivatives containing a 1,3,4-oxadiazole ring have demonstrated favorable antiviral activities against plant pathogens like the tobacco mosaic virus (TMV) and have been investigated for activity against the Hepatitis C virus (HCV). researchgate.net

Other Pharmacological Activities:

Anti-malarial: Carvacrol derivatives have been identified as potential anti-malarial agents that inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These compounds were shown to decrease parasitemia and prolong survival in murine models of malaria. nih.gov

Nematicidal: To combat plant-parasitic nematodes, researchers have developed 1,2,4-oxadiazole derivatives. nih.govmdpi.com These compounds, such as Tioxazafen, show potent nematicidal activity, in some cases by interfering with the acetylcholine (B1216132) receptor in the nematode. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. Such studies are essential for optimizing lead compounds to enhance potency and selectivity.

For Anticancer Agents: In the development of 4H-chromene derivatives against MDR cancer, SAR studies revealed specific structural requirements. It was found that the 3 and 4 positions of the chromene system favor rigid and hydrophobic functional groups. nih.gov In contrast, the 6-position prefers a meta- or para-substituted aryl group where the substituent is small and hydrophilic. nih.gov

For Antimicrobial Agents: SAR analysis of chalcone derivatives showed that antibacterial activity is influenced by the electronic properties of substituents on the phenyl ring. nih.gov Generally, electron-withdrawing groups like –Cl were found to enhance antibacterial activity, while electron-donating groups like -CH₃ or -OCH₃ led to a decrease in activity. nih.gov

For Antifungal Agents: In the development of perillaldehyde derivatives, SAR studies were crucial in identifying the most potent antifungal compounds from the synthesized series, leading to the selection of a lead candidate for further investigation. nih.gov

Toxicological Research and Cellular Mechanisms of Reactive Aldehydes

Reactive aldehydes are a class of organic compounds characterized by a carbonyl functional group. They are ubiquitously present, arising from both environmental sources and as endogenous products of cellular metabolism, particularly lipid peroxidation. nih.govbohrium.com Due to their electrophilic nature, these molecules are highly reactive and can interact with and damage cellular macromolecules, leading to what is known as "carbonyl stress." nih.govacs.org This reactivity is the basis of their general toxicity. nih.gov

This compound belongs to the α-keto aldehyde, or 1,2-dicarbonyl, subclass. wikipedia.orgrsc.org This structural feature, with two adjacent carbonyl groups, enhances its reactivity compared to monocarbonyl aldehydes. wikipedia.org While specific toxicological studies on this compound are not extensively documented in public literature, the broader class of reactive aldehydes and dicarbonyls, such as glyoxal (B1671930) and methylglyoxal, has been studied, revealing significant cellular effects. nih.govscivisionpub.com The toxicity of these compounds is linked to their ability to mediate oxidative stress injuries and covalently modify proteins and DNA, disrupting cellular functions. acs.orgmdpi.com The accumulation of damage from reactive aldehydes is implicated in the pathology of numerous diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and diabetes. nih.govtandfonline.com

Aldehyde-Mediated Protein Modification and Adduct Formation

A primary mechanism of aldehyde toxicity is the covalent modification of proteins. nih.gov As electrophiles, reactive aldehydes readily react with nucleophilic side chains of amino acid residues within proteins. nih.govnih.gov The most common targets are the thiol group of cysteine and the amino groups of lysine (B10760008), histidine, and arginine. nih.govmdpi.com

The chemical reactions forming these modifications, known as adducts, primarily occur through two mechanisms:

Schiff base formation: The carbonyl carbon of the aldehyde reacts with a primary amine, such as the ε-amino group of a lysine residue. nih.gov

Michael addition: The β-carbon of an α,β-unsaturated aldehyde reacts with a nucleophile. nih.govnih.gov This is a common reaction for lipid peroxidation products like 4-hydroxy-2-nonenal (HNE). nih.gov

These initial adducts can be unstable and may undergo further reactions—such as cyclization, dehydration, and oxidation—to form stable, advanced lipoxidation end products (ALEs). nih.gov For example, the reaction of HNE with lysine residues can ultimately form stable 2-pentylpyrrole derivatives. nih.gov Similarly, dicarbonyl compounds like 4-oxo-2-nonenal (B12555) (ONE) can form ketoamide adducts with lysine or create crosslinks between lysine and histidine residues. nih.govnih.gov

The formation of these adducts can have significant consequences for protein structure and function, potentially leading to enzyme inhibition, disruption of signaling pathways, and the formation of protein aggregates. acs.orgtandfonline.com This modification of proteins is a key indicator of oxidative stress within tissues. nih.gov Given the dicarbonyl structure of this compound, it is expected to be highly reactive in forming such protein adducts.

| Reactive Aldehyde Type | Target Amino Acid | Reaction Mechanism | Resulting Adduct/Product |

|---|---|---|---|

| α,β-Unsaturated Aldehydes (e.g., HNE, Acrolein) | Cysteine, Histidine, Lysine | Michael Addition | Stable Michael Adducts |

| General Aldehydes | Lysine | Schiff Base Formation | Schiff Base Adducts |

| Dicarbonyls (e.g., 4-oxo-2-nonenal) | Lysine | - | Ketoamide Adducts |

| Dicarbonyls (e.g., 4-oxo-2-nonenal) | Histidine-Lysine | - | Pyrrole Crosslinks |

| α,β-Unsaturated Aldehydes (e.g., HNE) | Lysine | Cyclization/Dehydration | Advanced Lipoxidation End-products (e.g., Pentylpyrrole) |

Detoxification Pathways and Enzymatic Metabolism

To mitigate the toxic effects of reactive aldehydes, cells have evolved sophisticated enzymatic and non-enzymatic detoxification systems. nih.govnih.gov These pathways aim to convert reactive aldehydes into less harmful, more easily excretable molecules. nih.gov

The major enzymatic detoxification pathways include:

Oxidation: The human aldehyde dehydrogenase (ALDH) superfamily comprises 20 functional enzymes that catalyze the NAD(P)+-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids. nih.gov This is a primary route for eliminating aldehydes. nih.gov Aldehyde oxidases (AOXs) also contribute to this oxidative metabolism. nih.govresearchgate.net

Reduction: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) can reduce aldehydes to their corresponding alcohols. nih.govnih.gov

Conjugation: Glutathione (B108866) S-transferases (GSTs) catalyze the conjugation of aldehydes with glutathione (GSH), a major cellular antioxidant. nih.govnih.gov The resulting GSH-aldehyde conjugate can then be further metabolized and eliminated. nih.gov

In addition to these enzymatic systems, non-enzymatic detoxification occurs through direct reaction with low-molecular-weight scavengers. nih.gov Endogenous molecules like glutathione and carnosine (a dipeptide of β-alanine and histidine) can directly react with and neutralize reactive aldehydes. bohrium.comnih.gov These combined pathways are critical for maintaining low cellular concentrations of aldehydes and preventing carbonyl stress. nih.govnih.gov

| Enzyme Family | Function | Cofactor/Cosubstrate | Product of Reaction |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Oxidation | NAD(P)+ | Carboxylic Acid |

| Alcohol Dehydrogenase (ADH) | Reduction | NAD(P)H | Alcohol |

| Aldo-Keto Reductase (AKR) | Reduction | NAD(P)H | Alcohol |

| Glutathione S-Transferase (GST) | Conjugation | Glutathione (GSH) | GSH-Aldehyde Adduct |

| Aldehyde Oxidase (AOX) | Oxidation | - | Carboxylic Acid |

Genetic Variants Affecting Aldehyde Metabolism

The efficiency of aldehyde detoxification varies among individuals, largely due to genetic polymorphisms in the genes encoding metabolizing enzymes. nih.gov Variants in the aldehyde dehydrogenase genes, particularly ALDH2, have been extensively studied and demonstrate a profound impact on aldehyde metabolism. nih.govnih.gov

The most well-known variant is ALDH22* (rs671), which is highly prevalent in East Asian populations. nih.govresearchgate.net Individuals carrying this allele produce an ALDH2 enzyme with virtually no catalytic activity. nih.govresearchgate.net Consequently, upon consumption of alcohol, these individuals are unable to efficiently metabolize acetaldehyde (B116499), the toxic intermediate of ethanol (B145695) metabolism. wikipedia.org The resulting accumulation of acetaldehyde leads to a characteristic aversive reaction known as the "alcohol flushing response," which includes facial flushing, tachycardia, and nausea. nih.govwikipedia.org

This genetic variation serves as a human model for the consequences of impaired aldehyde detoxification. Recent research has identified other, rarer ALDH2 variants (e.g., R101G, R114W) that also lead to reduced enzyme efficiency and acetaldehyde accumulation after an alcohol challenge. researchgate.net Furthermore, genetic variants exist for other aldehyde-metabolizing enzymes, including ALDH1B1 and various alcohol dehydrogenases (ADH), which can also influence the rate of aldehyde production and clearance. nih.govnih.gov These genetic differences can affect an individual's susceptibility to the toxic effects of both endogenous and exogenous aldehydes and may influence their risk for developing diseases associated with carbonyl stress. nih.govlongdom.org

| Gene | Variant | Effect on Enzyme | Metabolic Consequence |

|---|---|---|---|

| ALDH2 | ALDH22 (rs671) | Inactive enzyme | Severe impairment of acetaldehyde metabolism; accumulation of acetaldehyde |

| ALDH2 | R101G (rs747096195) | Reduced enzyme activity (~50%) | Inefficient acetaldehyde metabolism; acetaldehyde accumulation |

| ALDH2 | R114W (rs190764869) | Reduced enzyme activity (~50%) | Inefficient acetaldehyde metabolism; acetaldehyde accumulation |

| ADH1B | ADH1B2 (rs1229984) | Highly active enzyme | More rapid conversion of ethanol to acetaldehyde |

| ADH1C | ADH1C1 | More active enzyme than ADH1C2 | Faster conversion of ethanol to acetaldehyde compared to ADH1C*2 |

Applications of 4 Ethoxy Phenyl Oxo Acetaldehyde in Advanced Materials and Chemical Industries

Development of Polymeric Materials and Coatings

The integration of (4-Ethoxy-phenyl)-oxo-acetaldehyde into polymer science has led to the creation of materials with enhanced characteristics. The compound's dicarbonyl nature allows it to act as a cross-linking agent or as a monomer in polymerization reactions. Its incorporation into polymer backbones can contribute to improved material properties.

Research Findings:

Thermal Stability and Mechanical Strength: The aromatic ring and the potential for creating strong intermolecular bonds through its functional groups mean that polymers incorporating this compound can exhibit greater thermal stability and mechanical strength. chemimpex.com

Coatings and Adhesives: In the formulation of coatings, this compound can be used to promote adhesion and durability. Its reactive sites can form covalent bonds with substrate surfaces or with other polymer chains, resulting in a more robust and resistant coating.

Functional Polymers: The ethoxy group and carbonyl functionalities can be further modified, allowing for the creation of functional polymers with specific properties, such as altered solubility, light-absorption characteristics, or chelation capabilities for metal ions.

| Application Area | Role of this compound | Resulting Improvement |

|---|---|---|

| Specialty Polymers | Monomer / Cross-linking agent | Enhanced thermal stability and mechanical strength chemimpex.com |

| Industrial Coatings | Adhesion promoter | Increased durability and surface bonding |

| Functional Materials | Precursor for polymer modification | Tailored solubility and optical properties |

Role in Agrochemicals Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules used in the agrochemical sector. chemimpex.com Its structure serves as a key building block for creating new pesticides, herbicides, and fungicides. The presence of the ethoxyphenyl group is common in many biologically active compounds, and the reactive aldehyde and ketone groups provide versatile handles for constructing more elaborate molecular architectures. Researchers utilize its stability and predictable reactivity to form diverse derivatives, making it an important component in the development of novel crop protection agents. chemimpex.com

Utilization as Reagents and Building Blocks in Analytical Chemistry

In the field of analytical chemistry, this compound and its derivatives are employed as reagents for the detection and quantification of specific substances. chemimpex.com The carbonyl groups can react selectively with certain analytes, leading to a measurable change, such as a color change or the formation of a fluorescent product.

Key applications include:

Derivatizing Agent: It can be used as a derivatizing agent in chromatography. By reacting with analytes that are otherwise difficult to detect, it converts them into derivatives with strong UV absorbance or fluorescence, enhancing the sensitivity and accuracy of methods like High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Analysis: The compound can be a component in chromogenic reagents designed to react with specific ions or organic molecules, leading to the formation of a colored complex that can be quantified using spectrophotometry.

Industrial Production of Derivatives

The reactivity of the aldehyde and keto groups in this compound makes it a precursor for a variety of derivatives. While direct industrial-scale synthesis of simple molecules like crotonaldehyde (B89634) or acrolein from this specific compound is not common, the chemical principles governing their formation from simpler aldehydes are directly applicable.

(4-Ethoxy-phenyl)-oxo-acetic acid: Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, (4-Ethoxy-phenyl)-oxo-acetic acid. sigmaaldrich.com This derivative is used in further organic synthesis.

Pyridine (B92270) Derivatives: The dicarbonyl functionality of the parent compound makes it a suitable precursor for synthesizing heterocyclic compounds like pyridines. Through condensation reactions with ammonia (B1221849) or amines and other reagents, the carbon backbone of the molecule can be incorporated into a pyridine ring structure. mdpi.comsmolecule.comnih.gov These pyridine derivatives are of significant interest in medicinal chemistry and materials science. researchgate.net

Crotonaldehyde, Acrolein, and other Derivatives: The industrial synthesis of crotonaldehyde is a classic example of an aldol (B89426) condensation reaction, starting from acetaldehyde (B116499). vedantu.comdoubtnut.comgoogle.com In this process, two molecules of acetaldehyde react in the presence of a base to form 3-hydroxybutanal, which then dehydrates to yield crotonaldehyde. vedantu.com Similarly, acrolein can be formed through processes involving the dehydration of glycerol (B35011) or the oxidation of propylene. researchgate.net While this compound is a more complex molecule, its aldehyde group can, in principle, undergo similar aldol-type condensation reactions, demonstrating the fundamental reactivity patterns shared with simpler aldehydes.

| Derivative | General Synthesis Principle | Primary Precursor (Industrial Scale) |

|---|---|---|

| (4-Ethoxy-phenyl)-oxo-acetic acid | Oxidation of the aldehyde group | This compound sigmaaldrich.com |

| Pyridine Derivatives | Cyclocondensation with nitrogen sources | Various dicarbonyl compounds and amines mdpi.comnih.gov |

| Crotonaldehyde | Aldol condensation and dehydration | Acetaldehyde doubtnut.comgoogle.com |

| Acrolein | Dehydration / Oxidation | Glycerol / Propylene researchgate.net |

| Pentaerythritol | Repeated aldol reaction with formaldehyde | Acetaldehyde and Formaldehyde ugr.es |

| Butadiene | Various, including from ethanol (B145695) or butane | Ethanol / Butane |

Future Research Directions and Challenges

Development of Novel and Highly Efficient Green Synthetic Strategies

The development of environmentally friendly and efficient methods for synthesizing (4-Ethoxy-phenyl)-oxo-acetaldehyde is a key area for future research. While traditional methods may be effective, they often involve harsh conditions or produce significant waste. Future strategies will likely focus on:

Catalytic Innovations : Exploring new catalysts, including nanocatalysts and biocatalysts, to improve reaction efficiency and selectivity under milder conditions. For instance, the use of magnetically recyclable Fe3O4 nanoparticles has shown promise in the synthesis of related compounds, offering a greener alternative to conventional acid catalysts. rsc.org

Alternative Energy Sources : Investigating the use of microwave irradiation, ultrasound, or photochemical methods to accelerate reactions and reduce energy consumption.

Green Solvents : Expanding the use of water, supercritical fluids, or deep eutectic solvents to replace volatile and hazardous organic solvents. rsc.org Reactions performed in water or ethanol-water systems have already demonstrated success in related syntheses. rsc.org

A comparative analysis of potential green synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. rsc.orgnih.gov | Catalyst stability, cost of production, potential for metal leaching. |

| Biocatalysis | High selectivity, biodegradable, operates under mild conditions. | Enzyme stability, substrate scope limitations, cost of enzyme production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Specialized equipment required, potential for localized overheating. |

| Deep Eutectic Solvents | Low cost, biodegradable, low vapor pressure. rsc.org | High viscosity, potential for product separation challenges. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The unique structure of this compound, with its adjacent aldehyde and ketone functionalities, makes it a versatile building block for organic synthesis. nih.govnih.gov Future research will likely uncover new chemical reactions and derivatizations, leading to a diverse range of novel molecules. nih.govrsc.orgresearchgate.net Key areas of exploration include:

Multicomponent Reactions (MCRs) : Designing new MCRs that utilize this compound to construct complex molecular scaffolds in a single step. nih.govrsc.orgresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry. rsc.orgnih.gov

Asymmetric Synthesis : Developing stereoselective methods to control the three-dimensional arrangement of atoms in molecules derived from this compound. This is particularly important for the synthesis of chiral drugs and materials.

Novel Heterocycle Synthesis : Expanding the range of heterocyclic compounds that can be synthesized from this precursor. nih.govrsc.orgresearchgate.net Aryl glyoxals are known to be precursors to a wide variety of five- and six-membered heterocycles. nih.govnih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation

Computational chemistry offers powerful tools to accelerate research and deepen our understanding of chemical processes involving this compound. Future applications in this area include:

Reaction Prediction : Using quantum chemical calculations and machine learning algorithms to predict the outcome of new reactions and identify promising synthetic routes.

Mechanism Elucidation : Modeling reaction pathways to understand the step-by-step transformations at the molecular level. This can help in optimizing reaction conditions and designing more efficient catalysts.

Property Prediction : Calculating the electronic, spectroscopic, and biological properties of derivatives of this compound to guide the synthesis of molecules with desired functionalities. While specific models for this compound are not yet prevalent, box models using detailed Master Chemical Mechanisms have been employed for simpler glyoxals to understand their atmospheric behavior, demonstrating the potential for such approaches. copernicus.org

Expanding the Scope of Biological Activity Profiling and Deepening Mechanistic Understanding

Preliminary research suggests that compounds derived from aryl glyoxals may possess interesting biological properties. researchgate.net A significant future direction is the comprehensive biological evaluation of this compound and its derivatives. This will involve:

Broad-Based Screening : Testing a wide range of derivatives against various biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications. For example, furan (B31954) derivatives, which can be synthesized from aryl glyoxals, have shown potential as immunosuppressive agents and antimalarials. nih.govnih.gov

Mechanism of Action Studies : Once a biologically active compound is identified, detailed studies will be necessary to understand how it interacts with its biological target at the molecular level. This knowledge is crucial for drug development and optimization.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of this compound derivatives and evaluating the impact on their biological activity. This helps in identifying the key structural features responsible for their effects and in designing more potent and selective compounds.

Emerging Applications in Interdisciplinary Fields Beyond Traditional Chemistry

The unique properties of this compound and its derivatives may lead to applications in a variety of interdisciplinary fields:

Materials Science : Incorporating this compound into polymers or organic frameworks to create materials with novel optical, electronic, or mechanical properties. The photoactive nature of some related compounds suggests potential applications in this area. nih.govnih.gov

Chemical Biology : Designing chemical probes based on this compound to study biological processes. These probes can be used to visualize, track, or perturb specific molecules within living cells.

Agrochemicals : Investigating the potential of derivatives as herbicides, insecticides, or fungicides. The structural diversity that can be achieved from this building block makes it an attractive starting point for the discovery of new agrochemicals. nih.gov

Q & A

Q. What are the recommended synthetic routes for (4-Ethoxy-phenyl)-oxo-acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation of 4-ethoxyphenylacetylene followed by controlled oxidation. Alternative routes include the oxidation of propargyl alcohols using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Key parameters:

Q. Table 1: Synthetic Conditions and Yields

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 65 |

| Propargyl Alcohol Oxidation | PCC | Toluene | 58 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and oxo-acetaldehyde (δ 9.8–10.2 ppm for aldehyde proton) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolve tautomeric equilibria (e.g., keto-enol forms) using single-crystal diffraction .

Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : The ethoxy group enhances electron donation, increasing susceptibility to hydrolysis under acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for storage .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α-carbonyl carbon). Compare HOMO-LUMO gaps to assess reactivity toward nucleophiles .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for ethoxy’s steric and electronic effects .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

Q. How can researchers address hygroscopicity challenges during crystallization?

Methodological Answer:

- Crystallization Solvent : Use anhydrous ethyl acetate/hexane mixtures.

- Techniques : Employ slow evaporation under N₂ atmosphere. For X-ray analysis, flash-cool crystals to 100 K to mitigate moisture absorption .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

Q. How do metabolites or degradation products impact pharmacological studies of derivatives?

Methodological Answer:

Q. What strategies validate crystallographic data when polymorphs or solvates form?

Methodological Answer:

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.

- Thermogravimetric Analysis (TGA) : Detect solvent loss (e.g., hydrate decomposition at 80–120°C) .

Q. How to reconcile discrepancies between in vitro and in vivo activity of derivatives?

Methodological Answer:

Q. Data Contradiction Analysis Framework

| Issue | Diagnostic Tool | Resolution |

|---|---|---|

| Spectral Splitting | VT-NMR | Identify dynamic tautomerism |

| Low Reaction Yield | GC-MS Reaction Monitoring | Optimize catalyst loading |

| Biological Activity Gap | Metabolic Stability Assays | Modify ethoxy to trifluoroethoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.